molecular formula C10H12O2 B8511381 2-(3-Hydroxyphenyl)-2-methylpropanal

2-(3-Hydroxyphenyl)-2-methylpropanal

Cat. No.: B8511381
M. Wt: 164.20 g/mol
InChI Key: RBSLEOHOLLJGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxyphenyl)-2-methylpropanal is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-2-methylpropanal

InChI

InChI=1S/C10H12O2/c1-10(2,7-11)8-4-3-5-9(12)6-8/h3-7,12H,1-2H3

InChI Key

RBSLEOHOLLJGRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=CC(=CC=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(3-methoxyphenyl)-2-methylpropanal (20.0 g, 112 mmoles) in 90 mL of N-methylpyrrolidinone was added thiophenol (11.5 mL, 112 mmoles) and anhydrous K2CO3 (1.55 g, 11.2 mmoles). The mixture was stirred at 210-215 ° C. for 3 h. After cooling, the mixture was partitioned between Et2O and 5% aqueous NaOH. The aqueous layer was acidified with dilute HCl and extracted with DCM. The combined organic extracts were dried over Na2SO4, filtered, and evaporated. Chromatography of the residue using 25% EtOAc—hexane as eluent gave the title compound, 10.3 g, as a pale yellow oil.
Quantity
20 g
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reactant
Reaction Step One
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11.5 mL
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reactant
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1.55 g
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reactant
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90 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 38.9 g. (0.153 mole) of 2-(3-benzyloxyphenyl)-2-methylpropanal, 20 g. 5% Pd/C/50% water, 1.0 sodium bicarbonate and 150 ml. ethanol was shaken overnight under 55 psi of hydrogen. The reaction was filtered through diatomaceous earth, the filter cake washed with ethanol and the combined filtrate evaporated. The residue was reduced as above for another 8 hours. Another 10 g. portion of catalyst was added and the reaction continued overnight. The reaction was worked-up as above and the residue purified via column chromatography on 500 g. of silica gel eluted with 25% ether-hexane to yield 14 g. (56%) of the title compound as an oil.
Quantity
0.153 mol
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reactant
Reaction Step One
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Yield
56%

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